molecular formula C11H12O3 B8544914 Ethyl 3-phenoxyprop-2-enoate CAS No. 43013-70-3

Ethyl 3-phenoxyprop-2-enoate

Cat. No. B8544914
Key on ui cas rn: 43013-70-3
M. Wt: 192.21 g/mol
InChI Key: JHAFBMLPNYJGAY-UHFFFAOYSA-N
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Patent
US04198527

Procedure details

A solution of 5.77 mmol of ethyl propiolate in 20 ml ethyl ether is treated with 5.77 mmol 2-chlorophenol and 0.4 ml triethylamine (added slowly and with stirring). The reaction mixture is stirred overnight at RT, after which the solvent is removed under vacuum to yield ethyl 3-phenoxy-2-propenoate.
Quantity
5.77 mmol
Type
reactant
Reaction Step One
Quantity
5.77 mmol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[C:2]#[CH:3].Cl[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[OH:15].C(N(CC)CC)C>C(OCC)C>[O:15]([CH:3]=[CH:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:9]=1

Inputs

Step One
Name
Quantity
5.77 mmol
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
5.77 mmol
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred overnight at RT
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
after which the solvent is removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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